molecular formula C10H12BrNO2 B13144481 (S)-7-Bromo-6-methoxychroman-4-amine

(S)-7-Bromo-6-methoxychroman-4-amine

Cat. No.: B13144481
M. Wt: 258.11 g/mol
InChI Key: BLZRRFCKKDNLBE-QMMMGPOBSA-N
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Description

(S)-7-Bromo-6-methoxychroman-4-amine is a chiral organic compound that belongs to the class of chromans. Chromans are bicyclic compounds consisting of a benzene ring fused to a tetrahydropyran ring. The presence of a bromine atom at the 7th position and a methoxy group at the 6th position, along with an amine group at the 4th position, makes this compound unique. Its chiral nature means it has two enantiomers, with the (S)-enantiomer being the one of interest in this context.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-7-Bromo-6-methoxychroman-4-amine typically involves several steps, starting from commercially available precursors. One common method involves the bromination of 6-methoxychroman, followed by the introduction of the amine group through nucleophilic substitution. The reaction conditions often require the use of a brominating agent like N-bromosuccinimide (NBS) and a base such as sodium hydroxide to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-7-Bromo-6-methoxychroman-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: 7-Bromo-6-hydroxychroman-4-amine.

    Reduction: 6-Methoxychroman-4-amine.

    Substitution: 7-Amino-6-methoxychroman-4-amine or 7-Thio-6-methoxychroman-4-amine.

Scientific Research Applications

(S)-7-Bromo-6-methoxychroman-4-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-substrate interactions due to its unique structure.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-7-Bromo-6-methoxychroman-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in binding to these targets, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-6-methoxychroman: Lacks the amine group, making it less reactive in certain biological contexts.

    6-Methoxychroman-4-amine: Lacks the bromine atom, which affects its binding affinity to certain targets.

    7-Bromo-4-aminocoumarin: Similar structure but with a coumarin backbone instead of a chroman, leading to different chemical properties.

Uniqueness

(S)-7-Bromo-6-methoxychroman-4-amine is unique due to the combination of its bromine, methoxy, and amine groups, which confer specific chemical reactivity and biological activity. Its chiral nature also adds to its uniqueness, as the (S)-enantiomer may exhibit different biological effects compared to the ®-enantiomer.

Properties

Molecular Formula

C10H12BrNO2

Molecular Weight

258.11 g/mol

IUPAC Name

(4S)-7-bromo-6-methoxy-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H12BrNO2/c1-13-10-4-6-8(12)2-3-14-9(6)5-7(10)11/h4-5,8H,2-3,12H2,1H3/t8-/m0/s1

InChI Key

BLZRRFCKKDNLBE-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@H](CCO2)N)Br

Canonical SMILES

COC1=C(C=C2C(=C1)C(CCO2)N)Br

Origin of Product

United States

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